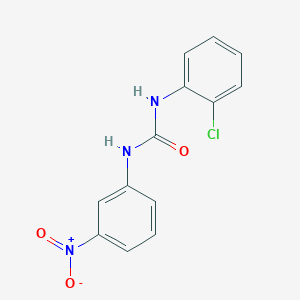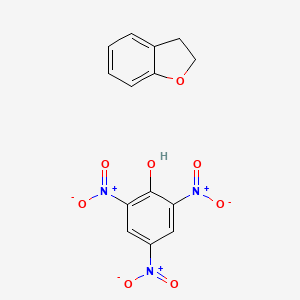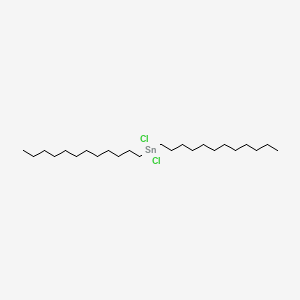
Methyl triphenylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl triphenylphenyl ether is an organic compound with the chemical formula C25H20O It is a type of ether, characterized by an oxygen atom connected to two aryl groups
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Alternative Methods: Other methods include the Mitsunobu reaction, bimolecular dehydration, and transition metal-free coupling reactions between aliphatic alcohols and unsymmetric diaryliodonium salts.
Industrial Production Methods:
Sulfuric Acid-Catalyzed Reaction: Simple symmetrical ethers are often prepared industrially by the sulfuric-acid-catalyzed reaction of alcohols.
Types of Reactions:
Acidic Cleavage: Ethers, including this compound, can undergo cleavage in the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions. they can be oxidized to esters or carboxylic acids under more extreme conditions.
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like HBr and HI are commonly used for the cleavage of ethers.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of ethers.
Major Products:
Acidic Cleavage: The major products are typically an alcohol and an alkyl halide.
Oxidation: The major products can include esters or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
Methyl triphenylphenyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl triphenylphenyl ether involves its interaction with various molecular targets and pathways:
Protonation: In acidic conditions, the ether oxygen is protonated, making it a good leaving group.
Nucleophilic Attack: The resulting halide conjugate base attacks the protonated ether, leading to the formation of an alcohol and an alkyl halide.
Comparison with Similar Compounds
Methyl Phenyl Ether (Anisole): Anisole is a simpler ether with one phenyl group and one methyl group.
Diphenyl Ether: This compound has two phenyl groups attached to the oxygen atom.
Uniqueness:
Steric Hindrance: Methyl triphenylphenyl ether has a higher degree of steric hindrance due to the presence of three phenyl groups, which can influence its reactivity and interactions with other molecules.
Applications: Its unique structure makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
115292-92-7 |
|---|---|
Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-methoxy-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H20O/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3 |
InChI Key |
ROEBIHQCMZBUOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)





![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)




